molecular formula C19H18F4N2O4 B250955 2,3,5,6-tetrafluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methoxybenzamide

2,3,5,6-tetrafluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methoxybenzamide

Cat. No. B250955
M. Wt: 414.3 g/mol
InChI Key: GKZGMPUCMHKRLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,5,6-tetrafluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methoxybenzamide, commonly known as TFMIB, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzamides and is known for its potent inhibitory effects on certain enzymes and receptors.

Mechanism of Action

The mechanism of action of TFMIB is not fully understood, but it is known to act as a competitive inhibitor of FAAH and MAGL. It binds to the active site of these enzymes and prevents them from degrading endocannabinoids. TFMIB has also been shown to act as a negative allosteric modulator of GPR55, which means that it binds to a site on the receptor that is distinct from the binding site for agonists and reduces the activity of the receptor.
Biochemical and Physiological Effects
The inhibition of FAAH and MAGL by TFMIB leads to an increase in the levels of endocannabinoids such as anandamide and 2-AG. These endocannabinoids are known to have a wide range of physiological effects, including analgesia, anti-inflammatory effects, and regulation of appetite and mood. TFMIB has also been shown to have anti-inflammatory effects in animal models of inflammation. In addition, TFMIB has been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFMIB is its high potency and selectivity for FAAH, MAGL, and GPR55. This makes it a useful tool for studying the function of these enzymes and receptors in vitro and in vivo. TFMIB also has good solubility in organic solvents, which makes it easy to use in experiments. However, one limitation of TFMIB is its relatively high cost compared to other inhibitors of FAAH, MAGL, and GPR55.

Future Directions

There are several future directions for research on TFMIB. One area of interest is the development of new analogs of TFMIB with improved potency and selectivity for FAAH, MAGL, and GPR55. Another area of interest is the study of the effects of TFMIB on other enzymes and receptors in the endocannabinoid system. Finally, the use of TFMIB in animal models of disease, such as pain, inflammation, and anxiety, could provide valuable insights into the therapeutic potential of targeting the endocannabinoid system.

Synthesis Methods

TFMIB can be synthesized using a multistep process starting from 2,3,5,6-tetrafluoro-4-methoxyaniline. The first step involves the conversion of the aniline to the corresponding amide using isobutyryl chloride. The amide is then reacted with 3-methoxy-4-aminobenzoyl chloride to obtain TFMIB. The final product can be obtained in high yield and purity using column chromatography.

Scientific Research Applications

TFMIB has been used extensively in scientific research as a tool to study the function of various enzymes and receptors. It has been shown to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of endocannabinoids. TFMIB has also been shown to inhibit the enzyme monoacylglycerol lipase (MAGL), which is involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG). In addition, TFMIB has been used as a selective antagonist of the G protein-coupled receptor GPR55, which is a putative cannabinoid receptor.

properties

Molecular Formula

C19H18F4N2O4

Molecular Weight

414.3 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-methoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C19H18F4N2O4/c1-8(2)18(26)25-10-6-5-9(7-11(10)28-3)24-19(27)12-13(20)15(22)17(29-4)16(23)14(12)21/h5-8H,1-4H3,(H,24,27)(H,25,26)

InChI Key

GKZGMPUCMHKRLZ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F)OC

Canonical SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F)OC

Origin of Product

United States

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